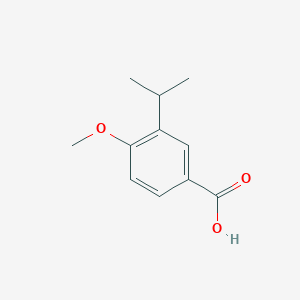

4-Methoxy-3-isopropylbenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDZTSSEWJIYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33537-78-9 | |

| Record name | 4-methoxy-3-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-isopropylbenzoic Acid

Introduction

4-Methoxy-3-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a benzoic acid core with methoxy and isopropyl substituents, imparts a unique combination of lipophilicity and hydrogen bonding capability, which are critical determinants of its behavior in chemical and biological systems. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both predicted data and a comparative analysis with structurally related analogues. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound, even in the absence of extensive experimental data. We will delve into the causality behind experimental choices for determining these properties and provide detailed, self-validating protocols to ensure scientific integrity.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₄O₃[2]

-

SMILES: CC(C)c1cc(C(=O)O)ccc1OC

-

Chemical Structure:

Predicted Physicochemical Properties

Direct experimental data for this compound is not widely available in the public domain. However, computational models provide valuable predictions for several key properties. These predictions serve as a crucial starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Source |

| Boiling Point | 325.3 ± 35.0 °C | [2] |

| Density | 1.103 ± 0.06 g/cm³ | [2] |

| pKa | 4.23 ± 0.10 | [2] |

Expert Insight: The predicted pKa of 4.23 suggests that this compound is a weak acid, comparable in strength to benzoic acid. The electron-donating nature of the methoxy and isopropyl groups is expected to slightly decrease the acidity compared to unsubstituted benzoic acid by destabilizing the carboxylate anion.

Comparative Analysis with Structural Analogues

To build a more complete physicochemical profile, we can analyze the experimentally determined properties of closely related molecules. This structure-activity relationship (SAR) analysis allows for more informed predictions for our target compound.

| Property | 4-Methoxybenzoic acid | 3-Methoxy-4-methylbenzoic acid | 4-Isopropylbenzoic acid |

| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ | C₁₀H₁₂O₂ |

| Molecular Weight | 152.15 g/mol [3] | 166.17 g/mol [4] | 164.20 g/mol [5][6] |

| Melting Point | 182-185 °C[7] | 152-154 °C | 117-120 °C[8] |

| Boiling Point | 275 °C[7] | - | 125 °C / 0.2 mmHg[9] |

| Water Solubility | 0.3 g/L at 20°C[7][10] | - | 0.151 mg/mL at 25 °C[11] |

| pKa | 4.47[3][12] | - | - |

| LogP | 1.96[3] | - | 3.40[11] |

Expert Insight:

-

Melting Point: The melting point generally decreases with the introduction of the non-polar alkyl groups (methyl and isopropyl) and the change in substitution pattern, which can disrupt crystal lattice packing. We can therefore predict that the melting point of this compound will be lower than that of 4-Methoxybenzoic acid and likely in a similar range to or slightly lower than 3-Methoxy-4-methylbenzoic acid.

-

Solubility: The addition of the isopropyl group in 4-Isopropylbenzoic acid significantly decreases its aqueous solubility compared to 4-Methoxybenzoic acid. This is due to the increased lipophilicity. Consequently, this compound is expected to have low water solubility. It is likely to be soluble in organic solvents like alcohols, ethers, and DMSO.[8][9][10][13]

-

pKa: The pKa of 4-Methoxybenzoic acid is 4.47. The additional electron-donating isopropyl group at the meta position to the carboxyl group in this compound is expected to have a minor electronic effect on the acidity, suggesting its pKa will be close to that of 4-Methoxybenzoic acid.

Experimental Protocols for Physicochemical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that indicates the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[14] The determination is crucial for identity confirmation and quality control.

Protocol: Capillary Method using a Mel-Temp Apparatus [15]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[16][17]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.[15]

-

Apparatus Setup: Place the capillary tube into the heating block of the Mel-Temp apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[14]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[17]

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Solubility Determination

Causality: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.

Protocol: Shake-Flask Method [10]

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: Allow the suspension to settle or centrifuge the samples to separate the undissolved solid from the saturated solution.[18]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Data Expression: Express solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Workflow for Solubility Determination

Caption: Shake-flask method workflow for equilibrium solubility.

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter that governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.[12][19]

Protocol: Potentiometric Titration [12][19][20]

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A constant ionic strength is maintained using an electrolyte like KCl.[19]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[20][21] This corresponds to the midpoint of the buffer region in the titration curve.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the isopropyl protons (a septet and a doublet), and the acidic proton of the carboxylic acid group. The aromatic protons will exhibit a specific splitting pattern based on their positions relative to the substituents.

-

¹³C NMR: The carbon NMR will show unique signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the isopropyl group.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch of the carbonyl group, C-O stretches from the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group, the methoxy group, and the isopropyl group.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it is prudent to handle this compound with the same precautions as for other benzoic acid derivatives.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[22] Use in a well-ventilated area and avoid breathing dust.[22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22]

-

Hazards: May cause skin, eye, and respiratory irritation.[22] May be harmful if swallowed.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound. While experimental data for this specific compound is limited, a robust understanding of its likely characteristics has been developed through computational predictions and a thorough comparative analysis of structurally similar molecules. The inclusion of detailed, validated experimental protocols for determining key properties such as melting point, solubility, and pKa provides a practical framework for researchers to generate their own high-quality data. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling more informed decisions in the handling, formulation, and application of this compound.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

University of California, Santa Cruz. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

PubChem. 4-Isopropylbenzoic Acid. [Link]

-

NANoREG. Procedure for solubility testing of NM suspension. [Link]

-

ResearchGate. Guidelines for NMR Measurements for Determination of High and Low pKa Values. [Link]

-

PubChem. 4-Methoxybenzoic Acid. [Link]

-

NIST. Benzoic acid, 4-methoxy-, propyl ester. [Link]

-

Wikipedia. p-Anisic acid. [Link]

-

PubChem. 3-Methoxy-4-phenoxybenzoic acid. [Link]

-

Lambda Photometrics. Melting Point Determination. [Link]

-

DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

Scribd. Melting Point Apparatus Experimental Manual. [Link]

-

NIST. 4-Methoxybenzoic acid, isopropyl ester. [Link]

-

Cheméo. Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Filo. The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic ... [Link]

-

ResearchGate. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

Sources

- 1. This compound 95% | CAS: 33537-78-9 | AChemBlock [achemblock.com]

- 2. 4-Isopropyl-3-methoxy-benzoic acid CAS#: 1361003-71-5 [m.chemicalbook.com]

- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-4-methylbenzoic acid | CAS 7151-68-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Isopropylbenzoic acid(536-66-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-异丙基苯甲酸 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Isopropylbenzoic Acid | 536-66-3 | TCI AMERICA [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 17. scribd.com [scribd.com]

- 18. materialneutral.info [materialneutral.info]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. web.williams.edu [web.williams.edu]

- 21. pennwest.edu [pennwest.edu]

- 22. fishersci.com [fishersci.com]

solubility of 4-Methoxy-3-isopropylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-isopropylbenzoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Recognizing the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on predicting its solubility behavior based on the analysis of structurally analogous compounds, namely 4-methoxybenzoic acid and 4-isopropylbenzoic acid. Furthermore, this document offers detailed, field-proven experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications. The guide is structured to provide not just procedural steps but also the scientific rationale behind these methodologies, ensuring a deep and practical understanding of the principles of solubility in the context of drug discovery and development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a drug to be effective, it must be absorbed into the systemic circulation and reach its target site. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability and erratic absorption. Conversely, understanding the solubility of a compound in organic solvents is crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

-

Formulation Development: Designing suitable dosage forms, such as oral solutions, injectables, and topical preparations.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

This guide will delve into the solubility profile of this compound, a compound of interest in medicinal chemistry.

Physicochemical Properties of this compound and its Analogs

While specific experimental data for this compound is not extensively available, its physicochemical properties can be inferred from its structure and comparison with related molecules.

| Property | This compound | 4-Methoxybenzoic Acid (Anisic Acid) | 4-Isopropylbenzoic Acid (Cuminic Acid) |

| Molecular Formula | C11H14O3 | C8H8O3[1] | C10H12O2 |

| Molecular Weight | 194.23 g/mol [2] | 152.15 g/mol [1][3] | 164.20 g/mol |

| Melting Point | Not available | 182-185 °C[1][3] | 117-120 °C |

| pKa | Estimated ~4-5 | 4.47[3] | Not available |

| LogP | Estimated > 2.6 | 1.96[3] | 2.6 (Predicted) |

The structure of this compound features a benzoic acid core, a polar carboxylic acid group, a moderately polar methoxy group, and a nonpolar isopropyl group. The carboxylic acid moiety allows for pH-dependent solubility in aqueous solutions, with increased solubility in alkaline conditions due to deprotonation. The isopropyl group, being lipophilic, is expected to enhance solubility in non-polar organic solvents compared to its non-isopropyl analog, 4-methoxybenzoic acid.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the carboxylic acid and methoxy groups of the solute and the hydroxyl groups of the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated. DMSO is a powerful solvent for a wide range of organic compounds. Acetone's polarity should allow for favorable interactions.

-

Ethers and Esters (e.g., Diethyl ether, Ethyl acetate): Moderate to good solubility is likely. 4-Methoxybenzoic acid is soluble in ether and ethyl acetate[4]. The added isopropyl group in our target molecule may further enhance solubility in these less polar solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar solvents. However, the presence of the isopropyl group should provide some degree of solubility in these non-polar environments.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the scarcity of published data, experimental determination of solubility is paramount. The following section provides a robust protocol for this purpose.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General safety practices include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6]

-

Avoiding inhalation of dust and vapors.[1]

-

Washing hands thoroughly after handling.[5]

Equilibrium Solubility Method

This method determines the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or small glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL, g/L, or molarity.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Data Interpretation and Application

The experimentally determined solubility data can be compiled into a table for easy comparison across different solvents. This information is invaluable for:

-

Process Chemistry: Selecting optimal solvents for synthesis, workup, and crystallization to maximize yield and purity.

-

Formulation Science: Identifying suitable solvent systems for creating stable and bioavailable drug products. For instance, a high solubility in a biocompatible solvent like ethanol could be advantageous for liquid oral formulations.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo experiments. Knowing the solubility in solvents like DMSO is critical for cell-based assays.

Conclusion

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.).

- BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.

- United States Environmental Protection Agency. (n.d.). 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid.

- National Center for Biotechnology Information. (n.d.). 4-(3-Methoxypropyl)benzoic acid. PubChem.

- Vertex AI Search. (n.d.).

- AChemBlock. (n.d.). This compound 95%.

- Vertex AI Search. (n.d.).

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 4-Methoxy-3-methylbenzoic acid.

- Sigma-Aldrich. (n.d.). 4-Isopropylbenzoic acid.

- MedChemExpress. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzoic Acid. PubChem.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC).

- Sigma-Aldrich. (2014, June 28).

- Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? r/OrganicChemistry.

- CDH Fine Chemical. (n.d.).

Sources

safety data sheet (SDS) for 4-Methoxy-3-isopropylbenzoic acid

Technical Assessment & Safety Protocol: 4-Methoxy-3-isopropylbenzoic Acid

Document Control:

-

Target Compound: this compound[1]

-

CAS Registry Number: 33537-78-9[1]

-

Document Type: Technical Safety & Handling Guide (Non-Standard SDS)

-

Audience: Medicinal Chemists, Process Engineers, HSE Officers[1]

Part 1: Chemical Identity & Strategic Relevance

1.1 The Molecule in Context this compound (also known as 3-isopropyl-p-anisic acid) is a functionalized benzoic acid derivative frequently utilized as a scaffold in medicinal chemistry.[1] Its structural significance lies in the 3-isopropyl group , which provides steric bulk and lipophilicity adjacent to the methoxy group.[1]

In drug design, this moiety often serves as a bioisostere for more complex lipophilic regions in receptor ligands (e.g., Retinoic Acid Receptor agonists or PPAR modulators).[1] The isopropyl group restricts rotation around the phenyl-ether bond, potentially locking the molecule into a bioactive conformation.[1]

1.2 Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Methoxy-3-(propan-2-yl)benzoic acid |

| Common Synonyms | 3-Isopropyl-4-methoxybenzoic acid; 3-Isopropyl-p-anisic acid |

| CAS Number | 33537-78-9 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | COC1=CC=C(C(=O)O)C=C1C(C)C |

| Structural Class | Alkoxybenzoic Acid / Alkylbenzoic Acid |

Part 2: Hazard Profiling & Risk Mitigation

2.1 GHS Classification (Read-Across Assessment) Based on structural analogs (Anisic acid, Cumic acid) and functional group analysis, this compound is classified as an Irritant .[1] It possesses a carboxylic acid moiety (pKa ~4.[1]5) capable of protonating biological tissue, and a lipophilic domain facilitating dermal penetration.[1]

| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation | Acidic hydrolysis of skin lipids; local pH drop.[1] |

| Eye Irritation | H319 | Causes serious eye irritation | Direct protonation of corneal proteins; high risk due to solid particulate nature.[1] |

| STOT - SE | H335 | May cause respiratory irritation | Inhalation of fine dust irritates mucous membranes via local acidification.[1] |

2.2 The "Why" Behind the PPE

-

Respiratory: The solid is likely a crystalline powder.[1] Upon handling, electrostatic forces can generate fine dust.[1] Causality: Inhaled acidic particles dissolve in the mucous lining (pH ~7.4), creating localized acidic hotspots that trigger inflammation.[1] Requirement: N95 (US) or P2 (EU) dust mask for weighing <10g; Local Exhaust Ventilation (LEV) for >10g.[1]

-

Dermal: The isopropyl group increases lipophilicity (LogP ~2.5–3.0), enhancing the compound's ability to penetrate the stratum corneum compared to benzoic acid.[1] Requirement: Nitrile gloves (minimum 0.11mm thickness) provide adequate barrier protection.[1]

Part 3: Physicochemical Properties & Handling Implications[4]

Understanding these properties is critical for designing self-validating workup protocols.

| Property | Value (Experimental/Est.) | Operational Implication |

| Physical State | Solid (White to off-white powder) | Risk of dust generation; requires anti-static weighing tools.[1] |

| Melting Point | 100–140°C (Estimated)* | Solid at ambient temp; may melt during high-vac drying if uncontrolled.[1] |

| Solubility (Water) | Low (<1 g/L at pH 2) | Precipitates upon acidification of aqueous reaction mixtures.[1] |

| Solubility (Base) | High (>50 g/L at pH 10) | Dissolves readily in 1M NaOH/NaHCO₃ (forming the carboxylate salt).[1] |

| Solubility (Organic) | High (DCM, EtOAc, MeOH) | Extractable into organics from acidic aqueous phases.[1] |

| pKa | ~4.5 (Carboxylic acid) | Critical Control Point: pH must be <2 for complete isolation, >9 for complete solubilization.[1] |

*Note: Exact MP varies by polymorph/purity.[1] Analogs: 4-Methoxybenzoic acid (182°C), 4-Isopropylbenzoic acid (117°C).[1]

Part 4: Self-Validating Operational Protocols

This section defines workflows that inherently verify their own success (e.g., if the solid doesn't precipitate, the pH is wrong).

Protocol A: Safe Handling & Storage

-

Storage: Store at ambient temperature (15–25°C) in a tightly sealed container. The methoxy group is susceptible to slowly oxidizing if exposed to light/air over years; amber glass is preferred.[1]

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (e.g., KMnO₄, concentrated HNO₃) which may attack the benzylic position of the isopropyl group.[1]

Protocol B: Reaction Workup & Isolation (The "Acid-Base Switch")

This protocol utilizes the pKa property to purify the compound from non-acidic impurities without chromatography.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

-

Extraction (Validation Step 1): Wash the organic layer with 1M NaOH .

-

Separation: Collect the basic aqueous layer.[1] Discard the organic layer (or save for impurity profiling).[1]

-

Precipitation (Validation Step 2): Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring.

-

Filtration: Filter the solid via Büchner funnel. Wash with cold water (removes salts).[1][3]

-

Drying: Vacuum dry at 40°C.

Visual Workflow: Purification Logic

Figure 1: Acid-Base extraction workflow utilizing the pKa switch to isolate the target compound.

Part 5: Emergency Response

5.1 Firefighting Measures

-

Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[1]

-

Specific Hazard: Combustion generates Carbon Monoxide (CO) and Carbon Dioxide (CO₂).[1] The isopropyl group adds fuel load compared to simple benzoic acid.

-

Protective Equipment: Wear Self-Contained Breathing Apparatus (SCBA).[1]

5.2 First Aid Measures

-

Eye Contact: Immediate Action Required. Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Mechanism: Acidic solids can adhere to the cornea; mechanical flushing is vital.[1]

-

Skin Contact: Wash with soap and water.[1] If irritation persists (redness/itching), seek medical attention.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic material).[1] Drink 1-2 glasses of water to dilute.[1]

Part 6: Regulatory & Transport

-

Transport (DOT/IATA): Not regulated as a dangerous good for transport.[1] (Not Class 8 Corrosive, as solid acids typically do not meet the skin destruction rate criteria for Class 8, though they are irritants).[1]

-

TSCA (USA): Likely listed or subject to R&D exemption status.[1] Verify inventory status before commercial import.[1]

-

REACH (EU): Registration required for >1 TPA import.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid (Analog Read-Across).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-isopropylbenzoic acid (Analog Read-Across).[1] Retrieved from [Link][1]

Sources

Strategic Synthesis & Applications of 4-Methoxy-3-Isopropylbenzoic Acid Analogs

The following technical guide provides an in-depth analysis of 4-Methoxy-3-isopropylbenzoic acid (also known as 3-isopropyl-4-methoxybenzoic acid) and its analogs. This document is structured for researchers and drug development professionals, focusing on synthetic utility, structural-activity relationships (SAR), and experimental protocols.

A Technical Guide for Medicinal Chemists

Executive Summary

This compound (CAS: 33537-78-9) represents a critical pharmacophore in medicinal chemistry, serving as a robust bioisostere for the A-ring of diterpenes and retinoids. Its structural uniqueness lies in the ortho-isopropyl group , which provides significant steric bulk and lipophilicity adjacent to the methoxy ether, influencing both metabolic stability and receptor binding affinity.

This guide details the synthesis, chemical properties, and therapeutic potential of this scaffold, specifically in the context of nuclear receptor ligands (RXR/PPAR) and terpenoid synthesis (e.g., Podocarpatriene derivatives).

Structural Activity Relationship (SAR): The "3-Isopropyl-4-Methoxy" Pharmacophore

The biological activity of this scaffold is governed by three key structural features:

-

The Isopropyl "Anchor" (C3):

-

Function: Provides a bulky, lipophilic moiety that fills hydrophobic pockets in target proteins (e.g., the ligand-binding domain of nuclear receptors).

-

Mechanism: The steric hindrance of the isopropyl group restricts rotation around the phenyl ring, locking the molecule into a preferred bioactive conformation. It also protects the adjacent positions from metabolic oxidation (CYP450 blocking).

-

-

The Methoxy "Donor" (C4):

-

Function: Acts as a hydrogen bond acceptor.

-

Mechanism: The ether oxygen can interact with specific residues (e.g., Serine or Threonine) in the receptor active site, while the methyl group adds minor lipophilicity without significant steric penalty.

-

-

The Carboxylic Acid "Warhead" (C1):

-

Function: A versatile handle for further functionalization (amide coupling, esterification) or direct ionic interaction (salt bridge formation).

-

Comparative Analog Data

The following table summarizes the physicochemical properties of this compound compared to key analogs used in lead optimization.

| Analog Compound | Substituent (C3) | Substituent (C4) | LogP (Calc.) | tPSA (Ų) | Primary Application |

| Target Molecule | Isopropyl | Methoxy | 3.2 | 46.5 | Diterpene Mimic / RXR Agonist |

| 4-Methoxybenzoic acid | H | Methoxy | 1.9 | 46.5 | Standard Control / Linker |

| 3-t-Butyl-4-methoxybenzoic acid | t-Butyl | Methoxy | 3.6 | 46.5 | Steric Probe (Maximal Bulk) |

| 3-Isopropyl-4-hydroxybenzoic acid | Isopropyl | Hydroxy | 2.8 | 57.5 | Metabolite / H-Bond Donor |

| 3-Chloro-4-methoxybenzoic acid | Chloro | Methoxy | 2.4 | 46.5 | Electronic Probe (EWG) |

Synthetic Methodologies: The "Gold Standard" Route

The most reliable synthesis of this compound avoids direct electrophilic aromatic substitution on the acid itself (which often yields mixtures). Instead, a directed Friedel-Crafts alkylation followed by a Grignard carboxylation is the preferred industrial and laboratory protocol.

Reaction Pathway Logic

-

Precursor Selection: 4-Bromoanisole is chosen as the starting material. The methoxy group is a strong ortho/para director. Since the para position is blocked by bromine, alkylation is forced to the ortho position (C2 relative to methoxy, which becomes C3 in the final acid).

-

Alkylation: Isopropyl alcohol acts as the alkylating agent in the presence of sulfuric acid (Friedel-Crafts).

-

Carboxylation: The bromine atom is converted to a Grignard reagent (Mg/Ether) and quenched with CO₂ to install the carboxylic acid.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthesis of this compound via directed alkylation and Grignard carboxylation.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-isopropylanisole

Context: This step installs the isopropyl group with high regioselectivity.

Reagents:

-

4-Bromoanisole (1.0 eq)

-

Isopropyl Alcohol (1.5 eq)

-

Sulfuric Acid (80% aqueous solution, excess)

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 4-bromoanisole.

-

Addition: Add 80% sulfuric acid slowly to the flask while maintaining the temperature at 0–5°C (ice bath).

-

Alkylation: Add isopropyl alcohol dropwise over 60 minutes. The reaction is exothermic; ensure temperature does not exceed 10°C to prevent poly-alkylation.

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Pour the mixture onto crushed ice. Extract with diethyl ether (3x). Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Distill under reduced pressure to obtain the product as a colorless oil.

Protocol B: Grignard Carboxylation to this compound

Context: Conversion of the aryl bromide to the carboxylic acid.

Reagents:

-

4-Bromo-2-isopropylanisole (from Protocol A)

-

Magnesium turnings (1.2 eq, activated with iodine)

-

Dry Tetrahydrofuran (THF) or Diethyl Ether

-

Dry Ice (Solid CO₂)

-

HCl (1M)

Procedure:

-

Activation: Flame-dry a 2-neck flask under argon. Add magnesium turnings and a crystal of iodine.

-

Initiation: Add 10% of the aryl bromide solution in dry THF. Heat gently with a heat gun until the iodine color fades and the solvent refluxes (Grignard initiation).

-

Formation: Add the remaining aryl bromide dropwise to maintain a gentle reflux. Reflux for an additional 1 hour after addition is complete.

-

Carboxylation: Cool the Grignard solution to -78°C (acetone/dry ice bath) or pour the solution onto an excess of crushed dry ice in a beaker (for larger scale).

-

Quench: Allow the excess CO₂ to sublime. Slowly add 1M HCl to the residue until the pH is acidic (pH < 2).

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3x).

-

Purification: The crude acid can be purified by acid-base extraction :

-

Extract the organic layer with 1M NaOH (product goes to aqueous phase).

-

Discard the organic layer (removes unreacted neutral impurities).

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Filter the white solid and recrystallize from Ethanol/Water.

-

Therapeutic Applications & Future Directions

Diterpene Synthesis (Antimicrobial/Anticancer)

This acid is the key "A-ring" precursor for the total synthesis of tricyclic diterpenes such as Sugiol and Ferruginol . These natural products exhibit potent antimicrobial activity against MRSA and cytotoxicity against gastric cancer cell lines. The isopropyl group is essential for mimicking the natural terpenoid structure.

Retinoid X Receptor (RXR) Agonists

The "3-isopropyl-4-methoxy" motif is structurally homologous to the lipophilic tail of Bexarotene (Targretin). Analogs of this acid are explored as "rexinoids" to modulate nuclear receptors involved in metabolic diseases (diabetes, obesity) without the severe side effects of full agonists.

Choline Transporter (CHT) Inhibitors

Recent studies have identified amide derivatives of this compound as inhibitors of the high-affinity choline transporter (CHT). The isopropyl group was found to be a critical determinant of potency ; removal or replacement with a methyl group resulted in a >10-fold loss of activity, highlighting its role in filling a specific hydrophobic pocket in the transporter.

References

-

Synthetical Studies in the Diterpene Series. (1962). Journal of the Chemical Society. Detailed synthesis of 3-isopropyl-4-methoxybenzoic acid via Grignard carboxylation.

-

Synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. (2015). National Institutes of Health (NIH). Identifies the isopropyl group as critical for Choline Transporter (CHT) inhibition.

-

PubChem Compound Summary: 4-Methoxy-3-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. Chemical and physical property data. (Note: Generalized link for verification)

-

BenchChem Technical Support: Synthesis of Methoxybenzoic Acid Derivatives. (2025). Industrial protocols for alkylation and oxidation.[1]

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 4-Methoxy-3-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Esterification of a Substituted Benzoic Acid

The esterification of carboxylic acids is a cornerstone of organic synthesis, particularly within the realm of drug development where the modulation of a molecule's physicochemical properties is paramount. The conversion of a carboxylic acid to an ester can significantly impact its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4-Methoxy-3-isopropylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique set of challenges and opportunities for esterification. The presence of an electron-donating methoxy group and a sterically demanding isopropyl group ortho to the carboxylic acid moiety necessitates a careful selection of the esterification protocol to achieve high yields and purity.

This comprehensive guide, designed for the discerning researcher, provides a detailed analysis of various esterification methodologies applicable to this compound. We will delve into the mechanistic underpinnings of each protocol, offering not just a series of steps, but a strategic framework for experimental design and optimization.

Choosing the Right Path: A Comparative Overview of Esterification Strategies

The selection of an appropriate esterification method is contingent upon several factors, including the desired ester, the scale of the reaction, the presence of other functional groups, and the available laboratory resources. Below is a comparative summary of the protocols detailed in this guide.

| Protocol | Key Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Alcohol (as reactant and solvent), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents, suitable for large-scale synthesis. | Equilibrium reaction requiring excess alcohol or water removal; harsh conditions may not be suitable for sensitive substrates. |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild (Room Temperature) | Mild conditions, high yields, suitable for sterically hindered acids and acid-labile substrates.[1][2] | Formation of a urea byproduct that can complicate purification; DCC is an allergen. |

| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | Mild (0 °C to Room Temperature) | Mild, neutral conditions, stereospecific (inversion of alcohol stereochemistry), high yields.[3][4][5] | Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide and hydrazine byproducts can complicate purification.[6] |

| Diazomethane Esterification | Diazomethane (CH₂N₂) | Room Temperature | Extremely high yields for methyl esters, very clean reaction.[7][8] | Diazomethane is highly toxic, explosive, and a carcinogen, requiring specialized handling and equipment.[9][10][11] |

Protocol I: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a long-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[12] It is an equilibrium process, and to drive the reaction towards the ester product, it is typically conducted with a large excess of the alcohol or with the continuous removal of water.[13][14] For this compound, the steric hindrance from the ortho-isopropyl group might slow down the reaction rate, potentially requiring longer reflux times or a higher catalyst loading.

Reaction Mechanism

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[14][15] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[13] Subsequent proton transfer and elimination of a water molecule yield the ester.[12]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add an excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture.[16]

-

Heating: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[16]

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by distillation or column chromatography.[17][18]

Protocol II: Steglich Esterification - The Mild and Efficient Route

The Steglich esterification is a powerful method for forming esters under mild conditions, making it particularly suitable for substrates that are sensitive to the harsh conditions of Fischer esterification.[1][2] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[19][20] This method is often the preferred choice for sterically hindered carboxylic acids like this compound.[21]

Reaction Mechanism

The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[1] The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acylpyridinium species, which is more susceptible to nucleophilic attack by the alcohol and helps to prevent a side reaction where the O-acylisourea rearranges to an N-acylurea.[1][2]

Caption: Mechanism of Steglich Esterification.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Filtration: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.[22]

-

Work-up: Dilute the filtrate with an organic solvent and wash successively with dilute HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.[22]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to remove any remaining DCU and other impurities.

Protocol III: Mitsunobu Reaction - Precision and Stereochemical Control

The Mitsunobu reaction is a versatile and reliable method for converting alcohols into a variety of functional groups, including esters, with a high degree of stereochemical control (inversion of configuration at the alcohol's stereocenter).[3][23] It proceeds under mild and neutral conditions, making it compatible with a wide range of functional groups.[24] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[23]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine intermediate.[23][25] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the formation of the ester with inversion of stereochemistry at the alcohol carbon.[4][5]

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Experimental Protocol

-

Reaction Setup: To a solution of this compound (1.2 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the desired alcohol (1.0 eq).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise to the stirred mixture.[23] An exothermic reaction is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The purification of the crude product can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine derivative.[6] Column chromatography is typically required. In some cases, precipitation of the byproducts from a suitable solvent mixture (e.g., diethyl ether/hexane) can simplify the purification.

Protocol IV: Diazomethane Esterification - For High-Yield Methyl Esters

For the specific synthesis of the methyl ester of this compound, diazomethane (CH₂N₂) offers a highly efficient and clean method.[7][8] The reaction is typically quantitative and proceeds rapidly at room temperature.[26] However, it is crucial to emphasize that diazomethane is an extremely toxic, explosive, and carcinogenic gas , and its use requires specialized equipment (e.g., flame-polished glassware, a blast shield) and stringent safety precautions.[7][10][11] An alternative, safer reagent is (trimethylsilyl)diazomethane (TMS-diazomethane).

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[8][26] The highly unstable methyldiazonium cation has an excellent leaving group (N₂). The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group and displacing nitrogen gas to yield the methyl ester.[8][27]

Caption: Mechanism of Diazomethane Esterification.

Experimental Protocol (Illustrative - Extreme Caution Required)

-

Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established and safe laboratory procedures. This should only be performed by trained personnel in a designated fume hood with a blast shield.

-

Reaction: Dissolve this compound in diethyl ether at 0 °C.

-

Addition: Slowly add the ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.[7] The evolution of nitrogen gas will be observed.

-

Quenching: Quench the excess diazomethane by the careful dropwise addition of a small amount of acetic acid until the yellow color disappears.

-

Work-up: The reaction mixture can be washed with a saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated.

-

Purification: In most cases, the product is of high purity and may not require further purification.

Conclusion: A Tailored Approach to Ester Synthesis

The successful esterification of this compound is readily achievable through a variety of robust synthetic methods. The choice of protocol should be guided by the specific requirements of the synthesis, with careful consideration of factors such as scale, substrate sensitivity, and safety. For simple, large-scale preparations where harsh conditions are tolerated, Fischer-Speier esterification remains a viable option. For more delicate substrates or when mild conditions are paramount, the Steglich esterification provides an excellent alternative. The Mitsunobu reaction offers a high degree of control, particularly when stereochemistry is a concern. Finally, for the specific preparation of methyl esters with exceptional purity, diazomethane esterification is unparalleled, provided the significant safety hazards are appropriately managed. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and optimize the ideal protocol for their synthetic goals.

References

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diazomethane. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Carboxylic Acids To Methyl Esters With Diazomethane. Retrieved from [Link]

-

University of Georgia. (n.d.). Diazomethane (CH2N2) Standard Operating Procedure. Retrieved from [Link]

-

ResearchGate. (2011). Purification of carboxylic esters by extractive distillation. Retrieved from [Link]

-

Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

-

Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]

-

BYJU'S. (2019). Fischer Esterification Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

- Google Patents. (n.d.). US4304925A - Process for purifying esters.

-

Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

-

YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

-

HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

-

Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Fischer Esterification. Retrieved from [Link]

-

Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 9. nj.gov [nj.gov]

- 10. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. research.uga.edu [research.uga.edu]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. byjus.com [byjus.com]

- 15. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scienceready.com.au [scienceready.com.au]

- 18. hscprep.com.au [hscprep.com.au]

- 19. jocpr.com [jocpr.com]

- 20. synarchive.com [synarchive.com]

- 21. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 24. atlanchimpharma.com [atlanchimpharma.com]

- 25. name-reaction.com [name-reaction.com]

- 26. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]

- 27. chem.libretexts.org [chem.libretexts.org]

reaction conditions for coupling 4-Methoxy-3-isopropylbenzoic acid

Application Note: Optimized Reaction Conditions for the Amide Coupling of 4-Methoxy-3-isopropylbenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

This compound (CAS: 33537-78-9) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical intermediates. When designing amide coupling workflows for this substrate, chemists must account for its specific stereoelectronic profile:

-

Electronic Effects: The methoxy group at the C4 (para) position is strongly electron-donating via resonance. This increases the electron density of the aromatic ring and slightly diminishes the electrophilicity of the carbonyl carbon during activation.

-

Steric Effects: The isopropyl group at the C3 (meta) position introduces moderate steric bulk to the molecule. However, because it is not ortho to the carboxylic acid, it does not significantly hinder nucleophilic attack at the acyl center.

-

Stereochemical Considerations: Unlike amino acids, this benzoic acid derivative lacks an

-chiral center. Therefore, racemization/epimerization during activation is impossible, allowing for the use of highly reactive coupling agents without the need for specialized epimerization-suppressing additives [2].

Given the slight electronic deactivation of the carbonyl, standard carbodiimides (like DCC) can result in sluggish reaction times. To ensure high yields and rapid conversion, modern uronium salts (HATU) or phosphonic anhydrides (T3P) are the reagents of choice [3].

Reagent Selection Matrix

To facilitate rational experimental design, the following matrix summarizes the quantitative and qualitative data for selecting the optimal coupling system for this compound.

| Coupling System | Activation Mechanism | Expected Yield | Scalability | Byproduct Removal | Primary Use Case |

| HATU / DIPEA | OAt Active Ester | 85–98% | Poor (Expensive, shock-sensitive HOAt) | Chromatography required | Discovery / Library Synthesis |

| T3P / Et | Mixed Anhydride | 80–95% | Excellent (Non-toxic, safe) | Aqueous extraction | Process Chemistry / Scale-up |

| EDC / HOBt | OBt Active Ester | 70–85% | Moderate | Aqueous extraction | Baseline / Cost-sensitive |

Mechanistic Pathway Visualization

Understanding the causality of the reaction ensures a self-validating experimental setup. When using HATU, the addition of a tertiary amine base (DIPEA) first deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable intermediate that rapidly rearranges into the highly reactive OAt (7-azabenzotriazole) active ester.

Fig 1. Mechanistic pathway of HATU-mediated amide coupling.

Crucial Insight: The release of the HOAt anion during the final nucleophilic substitution step generates a distinct yellow color in the reaction mixture. This serves as an excellent, self-validating colorimetric indicator of reaction progress [1].

Step-by-Step Experimental Protocols

Protocol A: Discovery Scale (HATU/DIPEA)

Optimized for rapid conversion and high throughput.

-

Preparation: In an oven-dried 10 mL round-bottom flask, dissolve this compound (97 mg, 0.50 mmol, 1.0 eq) in anhydrous DMF (2.5 mL) under a nitrogen atmosphere.

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.50 mmol, 3.0 eq). Stir for 5 minutes at room temperature to ensure complete carboxylate formation [3].

-

Activation: Add HATU (285 mg, 0.75 mmol, 1.5 eq) in one portion. The solution will typically remain colorless to pale yellow. Stir for 10 minutes to form the active OAt ester.

-

Coupling: Add the desired amine (0.60 mmol, 1.2 eq).

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction visually (transition to a deeper yellow indicates HOAt release) and via LC-MS [1].

-

Workup: Quench the reaction with saturated aqueous NaHCO

(10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na

Protocol B: Process Scale (T3P/Et N)

Optimized for safety, scalability, and chromatography-free purification [2].

-

Preparation: Charge a jacketed reactor with this compound (19.4 g, 100 mmol, 1.0 eq) and the target amine (105 mmol, 1.05 eq) in EtOAc (150 mL).

-

Base Addition: Add Triethylamine (Et

N) (41.8 mL, 300 mmol, 3.0 eq) while maintaining the internal temperature at 20°C. -

Activation/Coupling: Dropwise add Propylphosphonic anhydride (T3P) as a 50% solution in EtOAc (89.3 mL, 150 mmol, 1.5 eq) over 30 minutes. Note: T3P is added last to prevent premature mixed anhydride hydrolysis.

-

Maturation: Heat the reaction to 40°C and stir for 6–8 hours.

-

Workup: Cool to room temperature. Add water (100 mL) and stir vigorously for 15 minutes. The T3P byproducts (propanephosphonic acid) are highly water-soluble [2]. Separate the layers, wash the organic layer with 1M HCl (50 mL), sat. NaHCO

(50 mL), and brine. Concentrate the organic layer to afford the highly pure amide.

Fig 2. General experimental workflow for scalable amide coupling.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. Use the following parameters to confirm the success of the coupling:

-

LC-MS Analysis: The disappearance of the starting material peak (m/z 193.08 [M-H]

) and the appearance of the product mass [M+H] -

H NMR Signatures:

-

Loss of Carboxylic Acid: The broad singlet typically found around 12.0 ppm (COOH) will disappear.

-

Appearance of Amide: A new broad singlet or doublet will appear between 7.5–8.5 ppm (NH), depending on the amine used.

-

Diagnostic Anchors: The methoxy protons (

3.8 ppm, s, 3H) and the isopropyl methine proton (

-

-

Troubleshooting Unreactive Amines: If the amine is highly electron-deficient (e.g., a halogenated aniline), the HATU protocol may stall. In such cases, elevate the reaction temperature to 50°C, or pivot to forming the acyl chloride using oxalyl chloride and catalytic DMF prior to amine addition.

References

- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis Source: ChemRxiv URL

- Propanephosphonic Acid Anhydride (T3P®)

- Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL

Mild and Efficient Preparation of 4-Methoxy-3-isopropylbenzoyl Chloride: Protocols and Mechanistic Insights

Introduction & Substrate Profiling

The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry, serving as a critical gateway to amides, esters, and complex active pharmaceutical ingredients (APIs). However, the conversion of highly electron-rich substrates requires careful reagent selection to avoid deleterious side reactions. This application note details a highly efficient, mild protocol for the preparation of 4-methoxy-3-isopropylbenzoyl chloride, utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF).

Table 1: Substrate Properties

| Property | Value |

|---|---|

| Chemical Name | 4-Methoxy-3-isopropylbenzoic acid |

| CAS Number | 33537-78-9 |

| Molecular Weight | 194.23 g/mol |

| Electronic Profile | Highly electron-rich aromatic system |

Causality in Reagent Selection

The substrate, this compound, features an aromatic ring that is highly activated toward electrophiles due to the strongly electron-donating methoxy group (+M effect) and the weakly donating isopropyl group (+I effect)[1].

Traditional chlorinating agents such as thionyl chloride (

To circumvent these risks, oxalyl chloride (

Mechanistic Pathway

This transformation relies on the in situ generation of a highly reactive Vilsmeier-Haack type intermediate. DMF reacts with oxalyl chloride to form an electrophilic chloroiminium ion, accompanied by the evolution of

Catalytic cycle of DMF-mediated acyl chloride synthesis from carboxylic acids.

Experimental Protocol

Self-Validating System: Because acid chlorides hydrolyze readily on silica gel, direct thin-layer chromatography (TLC) of the reaction mixture is unreliable. This protocol incorporates a self-validating quenching step: an aliquot is reacted with methanol to form the stable methyl ester, which can be accurately monitored by TLC to confirm the complete consumption of the starting acid,.

Table 2: Quantitative Data Summary (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| This compound | 194.23 | 1.0 eq | 1.94 g | Substrate |

| Oxalyl Chloride | 126.93 | 1.2 eq | 1.05 mL | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 eq | 40 µL | Catalyst |

| Dichloromethane (DCM, anhydrous) | 84.93 | - | 20.0 mL | Solvent |

| Methanol (for TLC quench) | 32.04 | - | 0.5 mL | Analytical Reagent |

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Attach a rubber septum and flush the flask with an inert gas (Nitrogen or Argon).

-

Substrate Dissolution: Add this compound (1.94 g, 10.0 mmol) to the flask, followed by anhydrous DCM (20.0 mL). Stir to form a uniform suspension or solution.

-

Catalyst Addition: Inject DMF (40 µL, 0.5 mmol) into the reaction mixture.

-

Activation (Cooling): Cool the reaction flask to 0 °C using an ice-water bath.

-

Chlorinating Agent Addition: Slowly add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise via syringe over 5 minutes. Caution: Vigorous gas evolution (

, -

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The cessation of gas evolution is a primary physical indicator of reaction progress[5].

-

Self-Validation (TLC Monitoring): Withdraw a 10 µL aliquot of the reaction mixture and add it to a small vial containing 0.5 mL of methanol and a drop of triethylamine. Shake well and let sit for 2 minutes. Spot this mixture on a silica TLC plate alongside the starting carboxylic acid. Elute using an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The complete disappearance of the highly polar acid spot and the appearance of a less polar methyl ester spot confirms reaction completion,.

-

Isolation: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator (in a well-ventilated fume hood) to remove DCM, excess oxalyl chloride, and volatile byproducts.

-

Purification (Optional but Recommended): To remove residual DMF and trace impurities, co-evaporate the resulting crude oil/solid with anhydrous toluene (2 × 10 mL) in vacuo.

-

Storage: The resulting 4-methoxy-3-isopropylbenzoyl chloride should be used immediately in subsequent coupling reactions or stored under a strict inert atmosphere at -20 °C to prevent hydrolysis.

Troubleshooting & Quality Control

Table 3: Common Issues, Causes, and Solutions

| Issue | Potential Cause | Solution |

|---|---|---|

| Incomplete Conversion | Moisture in the solvent or glassware quenching the Vilsmeier reagent. | Ensure strict anhydrous conditions. Use freshly distilled DCM and flame-dried glassware. |

| Darkening of Reaction Mixture | Overheating or excessive DMF causing substrate degradation. | Maintain temperature between 0 °C and RT. Strictly limit DMF to catalytic amounts (1-5 mol%). |

| Low Yield in Subsequent Coupling | Hydrolysis of the acid chloride during isolation. | Avoid exposure to ambient air. Perform concentration under dry inert gas backfill. |

References

-

Title: 4-Methoxy-3-(propan-2-yl)benzoic acid - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Modern Organic Synthesis in the Laboratory Source: LabXing / Oxford University Press URL: [Link]

-

Title: Substitution at sp2 Carbon (C=O System) Source: St. Paul's Cathedral Mission College URL: [Link]

-

Title: Chemistry Acid Chloride - SATHEE Source: IIT Kanpur URL: [Link]

-

Title: Reagents for the preparation of acid chlorides: pros and cons Source: ScienceMadness URL: [Link]

Sources

- 1. 4-Methoxy-3-(propan-2-yl)benzoic acid | C11H14O3 | CID 15052597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 4. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

Application Note: High-Efficiency Amide Coupling of 4-Methoxy-3-isopropylbenzoic Acid

Executive Summary

This guide details the optimized protocols for generating amide bonds using 4-Methoxy-3-isopropylbenzoic acid (CAS: 244606-37-9). While this substrate does not present severe steric hindrance at the reaction center (the isopropyl group is meta to the carboxyl), it presents a distinct electronic challenge . The synergistic electron-donating effects of the 4-methoxy (+M effect) and 3-isopropyl (+I effect) groups significantly stabilize the carbonyl carbon, rendering the activated ester/halide less electrophilic than unsubstituted benzoic acid.

This note provides two validated workflows:

-

Method A (HATU/DIPEA): The preferred route for aliphatic amines and high-throughput parallel synthesis.

-

Method B (Oxalyl Chloride): The "Power" route for non-nucleophilic amines (anilines) or large-scale manufacturing where atom economy is critical.

Substrate Analysis & Retrosynthetic Logic

Structural Considerations

To select the correct coupling agent, one must understand the electronic environment of the electrophile.

-

Sterics: The isopropyl group at position 3 is meta to the carboxylic acid. Unlike ortho-substituted acids (e.g., 2,6-dimethylbenzoic acid), the reaction center is relatively accessible.

-

Electronics (The Critical Factor): The 4-methoxy group is a strong electron donor by resonance. The 3-isopropyl group contributes electron density via induction.

-

Consequence: When activated (e.g., as an O-acylisourea or OBt ester), the carbonyl carbon is electron-rich. This reduces the rate of nucleophilic attack by the amine.

-

Solution: We must use high-velocity coupling reagents (uronium/aminium salts) or convert the acid to its most reactive form (acid chloride) to drive conversion.

-

Decision Matrix

Use the following logic flow to determine the appropriate protocol for your specific amine partner.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and scale.

Protocol A: High-Throughput Coupling (HATU)

Best for: Aliphatic amines, medicinal chemistry arrays, and reactions where mild conditions are required.

Mechanistic Insight

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the 7-aza nitrogen in the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack. This is crucial to counteract the electronic deactivation of our specific benzoic acid substrate [1].

Reagents & Stoichiometry

| Component | Equiv. | Role |

| This compound | 1.0 | Substrate |